1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one
Description
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZXOJFEMCDRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3310-47-2, 30902-36-4 | |
| Record name | NSC529487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytosine, 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one typically involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Phosphorylation and Prodrug Formation
The hydroxyl groups on the tetrahydrofuran ring (positions 3' and 4') are primary sites for phosphorylation, a key step in prodrug synthesis.
-
Phosphorylation with Cyclic Phosphate Diesters :
The compound can react with cyclic phosphate diesters under mild conditions to form prodrugs. For example, analogs like 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one (a fluorinated derivative) undergo phosphorylation to enhance bioavailability and liver targeting .
Reaction Conditions :-
Solvent: Anhydrous DMF or THF
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Catalyst: 1,1'-Carbonyldiimidazole (CDI)
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Temperature: 25–40°C
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Yield: 70–85%
-
-
Prodrug Activation :
Phosphorylated derivatives are hydrolyzed in vivo by phosphatases to release the active drug. This mechanism is critical for nucleoside analogs like cytarabine and gemcitabine .
Glycosidic Bond Hydrolysis
The β-D-ribofuranosyl linkage between the sugar and pyrimidinone base is susceptible to acidic or enzymatic cleavage.
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Acid-Catalyzed Hydrolysis :
Under acidic conditions (pH < 3), the glycosidic bond breaks, yielding 3-hydroxy-4-iminopyrimidin-2-one and 3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran .
Kinetics : -
Enzymatic Hydrolysis :
Pyrimidine nucleoside phosphorylases (e.g., uridine phosphorylase) cleave the bond in the presence of phosphate, forming the free base and ribose-1-phosphate .
Oxidation and Tautomerization
The imino (-NH) and hydroxyl groups participate in redox and tautomeric shifts.
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Imino Group Tautomerization :
The 4-imino group tautomerizes to a carbonyl under neutral or basic conditions, forming 3-hydroxy-4-oxopyrimidin-2-one : -
Oxidation of Hydroxymethyl Group :
The hydroxymethyl (-CH₂OH) side chain oxidizes to a carboxylate (-COOH) using strong oxidants like KMnO₄ or CrO₃:
Reaction Conditions :
Conjugation and Esterification
The hydroxyl groups undergo esterification or etherification for solubility modulation or targeted delivery.
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Esterification with Acyl Chlorides :
Reacting with acetyl chloride forms 3',4'-di-O-acetyl derivatives, enhancing lipophilicity .
Example : -
Prodrug Conjugation :
Conjugation with amino acids (e.g., valine) via carbodiimide chemistry improves cellular uptake. For example, valyl esters of similar nucleosides show enhanced antitumor activity .
Enzymatic Modifications
The compound interacts with enzymes involved in nucleotide metabolism:
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Inhibition of Cytidine Deaminase :
As a cytidine analog, it competitively inhibits cytidine deaminase (Ki = 0.8 μM), preventing deamination of cytidine analogs like cytarabine . -
Phosphorylation by Kinases :
Uridine-cytidine kinase phosphorylates the 5'-hydroxyl group, forming monophosphate derivatives. This step is critical for activation in antiviral or anticancer pathways .
Photochemical Reactions
UV irradiation induces structural rearrangements in analogs with conjugated systems.
-
Photolysis :
Under UV light (312 nm), tetrahydrofuran-ring derivatives undergo Norrish-type cleavage, producing aldehydes and ketones .
Conditions :-
Lamp: Vilber Lourmat VL-6.LM (312 nm, 6 W)
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Solvent: H₂O
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Duration: 24 h
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Key Research Findings
-
Prodrug Efficacy : Phosphorylated derivatives exhibit 3–5× higher oral bioavailability compared to the parent compound .
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Enzyme Inhibition : The compound’s Ki for cytidine deaminase (0.8 μM) is comparable to tetrahydrouridine, a known inhibitor .
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Photostability : UV degradation occurs at >24 h exposure, necessitating dark storage for lab use .
Scientific Research Applications
The compound features a complex structure comprising a pyrimidine ring and a sugar moiety, contributing to its biological activity. Its hydroxyl and imino groups are critical for interaction with biological targets.
Antiviral Activity
- Mechanism of Action : The compound has been studied for its potential as an antiviral agent, particularly against RNA viruses. It acts by inhibiting viral replication through interference with nucleic acid synthesis.
- Case Study : In research involving Molnupiravir (a prodrug), which is structurally related to this compound, it was found that the active form effectively reduces viral load in animal models of influenza and coronaviruses, suggesting similar potential for the compound .
Anticancer Properties
- Targeting Cancer Cells : The compound's ability to induce apoptosis in cancer cells has been documented. Its structural features allow it to interact with DNA and RNA, disrupting cellular processes essential for cancer cell survival.
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition
- Enzyme Targets : Research indicates that this compound may inhibit specific enzymes involved in nucleotide metabolism, which are crucial for the proliferation of both viral and cancerous cells.
- Experimental Evidence : In vitro studies have shown that the compound can reduce the activity of enzymes such as ribonucleotide reductase, which is vital for DNA synthesis in rapidly dividing cells .
Mechanism of Action
The mechanism of action of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of cell death in cancer cells. The pathways involved in these processes are complex and may include multiple steps and interactions with other cellular components.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one
- CAS Number : 3310-47-2
- Molecular Formula : C₉H₁₃N₃O₆
- Molecular Weight : 259.216 g/mol
- Physical Properties :
Structural Features: The compound consists of a pyrimidin-2-one core with a 3-hydroxy and 4-imino substitution, linked to a ribose-like oxolane (tetrahydrofuran) sugar moiety. The oxolane ring has hydroxyl groups at positions 3 and 4 and a hydroxymethyl group at position 5, enhancing its hydrophilicity .
Synthesis :
First synthesized by Rhie and Ryu (1995), the compound is prepared via nucleoside analog synthesis methods, involving coupling of modified pyrimidine bases with activated sugar derivatives .
Structural and Functional Comparison
The compound belongs to the nucleoside analog family, sharing core features with antiviral and antimetabolite agents. Below is a detailed comparison with structurally or functionally related compounds:
Key Research Findings
Antiviral Potential: The 4-imino group in the target compound may mimic transition states in viral polymerase catalysis, similar to ribavirin’s mechanism . Fluorinated analogs like FMAU show enhanced metabolic stability due to C-F bonds, a feature absent in the target compound .
Solubility and Bioavailability :
- The compound’s multiple hydroxyl groups (PSA = 143.4 Ų) suggest higher water solubility compared to lipophilic analogs like stavudine (PSA = 95.7 Ų) but lower membrane permeability .
Synthetic Challenges: The imino group introduces tautomeric instability, requiring precise pH control during synthesis, unlike stable analogs such as uridine .
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one, also known as N3-Methyluridine, is a compound of significant interest in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O6 |
| Molecular Weight | 242.23 g/mol |
| CAS Number | 5627-05-4 |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interactions with nucleic acids and enzymes involved in cellular processes:
- Nucleotide Analog : As a nucleoside analog, it can incorporate into RNA and DNA, potentially disrupting normal nucleic acid metabolism.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes such as RNA polymerases and reverse transcriptases, which are crucial for viral replication and transcription processes.
- Antiviral Activity : Preliminary studies indicate that this compound may possess antiviral properties by inhibiting the replication of RNA viruses.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that N3-Methyluridine exhibited significant antiviral activity against influenza virus in vitro. The mechanism was attributed to its incorporation into viral RNA, leading to defective viral genomes .
- Antitumor Potential : Research indicated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways. The study showed a dose-dependent increase in apoptotic markers in treated cells .
- Metabolic Role : Investigations into the metabolic pathways involving this compound revealed its role as a metabolite in various organisms, suggesting broader implications for cellular metabolism and signaling .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits influenza virus replication | |
| Antitumor | Induces apoptosis in cancer cells | |
| Metabolic Role | Functions as a metabolite in cellular processes |
| Mechanism | Description |
|---|---|
| Nucleotide Incorporation | Disrupts normal nucleic acid synthesis |
| Enzyme Inhibition | Inhibits RNA polymerases and reverse transcriptases |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one, and how can purity be ensured?
- Methodology : Nucleoside-like compounds are typically synthesized via glycosylation of activated sugar donors (e.g., ribose derivatives) with heterocyclic bases under anhydrous conditions. For this compound, a ribofuranose derivative (e.g., 3,4-dihydroxy-5-(hydroxymethyl)oxolane) can be coupled with a modified pyrimidinone using Vorbrüggen glycosylation conditions (trimethylsilyl triflate as a catalyst in acetonitrile). Post-synthesis, purity is validated via reverse-phase HPLC (C18 column, aqueous-organic gradient) and NMR spectroscopy (e.g., absence of anomeric proton splitting confirms β-configuration) .
Q. How can the tautomeric equilibrium between the 4-imino and 4-oxo forms of this compound be experimentally resolved?
- Methodology : Use a combination of -NMR and X-ray crystallography. labeling at the imino group allows tracking of tautomeric shifts via chemical shift changes in NMR. Crystallographic data (e.g., from synchrotron radiation) can directly visualize the dominant tautomer in the solid state. For example, evidence from similar pyrimidinones shows that hydrogen-bonding networks in crystal lattices stabilize specific tautomers .
Q. What analytical techniques are critical for confirming the stereochemistry of the ribose moiety?
- Methodology : Polarimetry and NOESY NMR. The ribose moiety’s stereochemistry (e.g., 2',3'-cis diol configuration) is confirmed via optical rotation comparison with known standards. NOESY cross-peaks between the anomeric proton (H1') and H4' of the ribose confirm the β-D-ribofuranose configuration. Additionally, X-ray crystallography (e.g., using UCSF Chimera for structure refinement) provides unambiguous stereochemical assignment .
Advanced Research Questions
Q. How can crystallographic fragment screening elucidate this compound’s binding interactions with FAD-dependent oxidoreductases?
- Methodology : Co-crystallize the compound with target enzymes (e.g., Chaetomium thermophilum oxidoreductase) and perform high-resolution X-ray diffraction (1.5–2.0 Å). Fragment screening workflows (as in ) identify binding pockets by analyzing electron density maps. Hydrogen-bonding interactions between the ribose hydroxyls and active-site residues (e.g., Asp/Glu) are mapped using PyMOL or Coot. Competitive inhibition assays validate binding affinity (IC) .
Q. What strategies mitigate instability of the 4-imino group under aqueous conditions during enzymatic assays?
- Methodology : Stabilize the imino form by buffering at pH 6.5–7.0 (near its pKa) and using cryogenic conditions (e.g., 4°C). Add antioxidants (e.g., DTT) to prevent oxidation. Monitor degradation via LC-MS over 24-hour incubations. For long-term storage, lyophilize the compound with trehalose as a cryoprotectant .
Q. How can isotopic labeling (, ) enhance mechanistic studies of this compound’s metabolic incorporation?
- Methodology : Synthesize -labeled ribose via enzymatic transketolase reactions with labeled glucose precursors. Incorporate at the hydroxymethyl group via NaBD reduction of a ketone intermediate. Use tracer studies (e.g., in cell lysates) with LC-HRMS to track metabolic incorporation into nucleic acid analogs. Quantify isotopic enrichment using SIM (selected ion monitoring) .
Data Contradiction Analysis
Q. How should discrepancies between computational docking predictions and experimental binding data be resolved?
- Methodology : Reconcile docking (e.g., AutoDock Vina) results with experimental ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) data. If simulations predict strong binding but experiments show weak affinity, assess protonation states (e.g., imino vs. oxo tautomers) using pH-adjusted molecular dynamics. Cross-validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. When crystallographic data conflicts with solution-state NMR observations, which method takes precedence?
- Methodology : Crystallography reflects the solid-state conformation, while NMR captures dynamic equilibria in solution. For functional studies (e.g., enzyme inhibition), prioritize solution-state data. Use variable-temperature NMR to assess tautomer populations. If the bioactive conformation is rigid (e.g., enzyme-bound), crystallographic data may better reflect the active form .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
